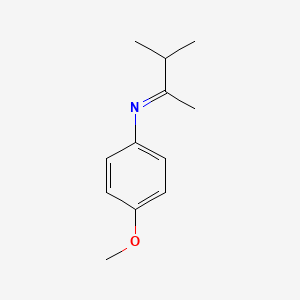
Benzenamine, N-(1,2-dimethylpropylidene)-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-(1,2-dimethylpropylidene)-4-methoxy-: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine core with a methoxy group at the para position and an imine linkage to a 1,2-dimethylpropylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-(1,2-dimethylpropylidene)-4-methoxy- typically involves the condensation reaction between 4-methoxybenzenamine and 1,2-dimethylpropanal. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine linkage. The reaction can be represented as follows:
4-methoxybenzenamine+1,2-dimethylpropanal→Benzenamine, N-(1,2-dimethylpropylidene)-4-methoxy-+H2O
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzenamine, N-(1,2-dimethylpropylidene)-4-methoxy- can undergo oxidation reactions, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-(1,2-dimethylpropylidene)-4-methoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, N-(1,2-dimethylpropylidene)-4-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The aromatic ring and methoxy group contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- Benzenamine, N,N-dimethyl-
- Benzenamine, N-ethyl-N-methyl-
- Benzenamine, N-phenyl-
Comparison:
- Benzenamine, N-(1,2-dimethylpropylidene)-4-methoxy- is unique due to the presence of the imine linkage and the methoxy group, which influence its reactivity and applications.
- Benzenamine, N,N-dimethyl- lacks the imine linkage and has different reactivity and applications.
- Benzenamine, N-ethyl-N-methyl- has a different alkyl substitution pattern, affecting its chemical properties.
- Benzenamine, N-phenyl- has a phenyl group instead of the imine linkage, leading to different interactions and uses.
Eigenschaften
CAS-Nummer |
214261-25-3 |
|---|---|
Molekularformel |
C12H17NO |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-3-methylbutan-2-imine |
InChI |
InChI=1S/C12H17NO/c1-9(2)10(3)13-11-5-7-12(14-4)8-6-11/h5-9H,1-4H3 |
InChI-Schlüssel |
BTNFFJCPSPWKFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=NC1=CC=C(C=C1)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


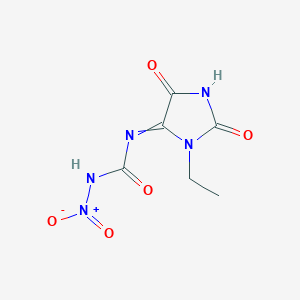
![Chloro(dimethyl)[4-(propan-2-yl)phenyl]stannane](/img/structure/B14260183.png)
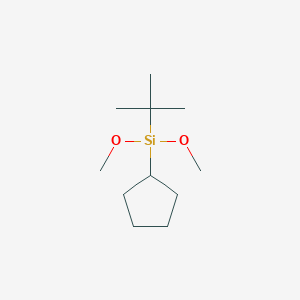
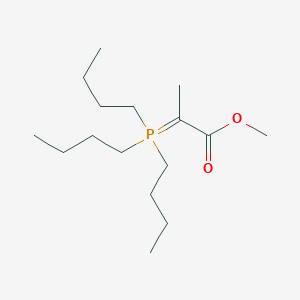
![N,N'-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide}](/img/structure/B14260205.png)
![(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B14260213.png)
![1-methoxy-4-[(2R)-1-phenylpropan-2-yl]benzene](/img/structure/B14260228.png)
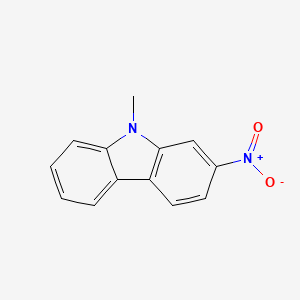
![1,1'-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B14260241.png)
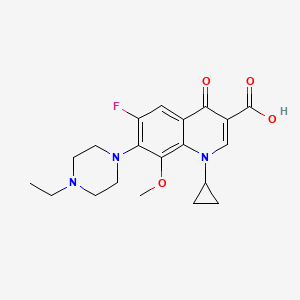
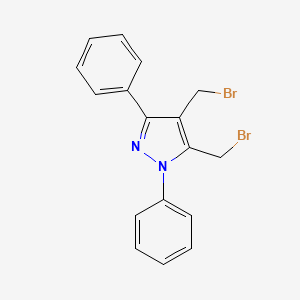
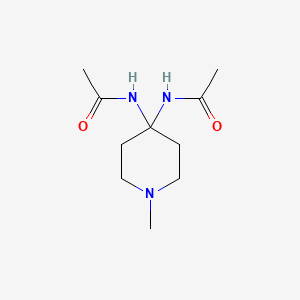
![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)
